molecular formula C21H16N2O4 B15027408 methyl 4-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}benzoate

methyl 4-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}benzoate

Cat. No.: B15027408
M. Wt: 360.4 g/mol
InChI Key: VDNRRDKQFCDIQA-UHFFFAOYSA-N
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Description

Methyl 4-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}benzoate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}benzoate typically involves the reaction of 2-oxobenzo[cd]indole with methyl 4-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanesulfonic acid in methanol, under reflux conditions . The yield and purity of the product can be optimized by adjusting the reaction parameters.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives .

Scientific Research Applications

Methyl 4-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 4-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. The compound may exert its effects through modulation of enzyme activity, receptor binding, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}benzoate is unique due to its specific structural features and the presence of both indole and benzoate moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H16N2O4

Molecular Weight

360.4 g/mol

IUPAC Name

methyl 4-[[2-(2-oxobenzo[cd]indol-1-yl)acetyl]amino]benzoate

InChI

InChI=1S/C21H16N2O4/c1-27-21(26)14-8-10-15(11-9-14)22-18(24)12-23-17-7-3-5-13-4-2-6-16(19(13)17)20(23)25/h2-11H,12H2,1H3,(H,22,24)

InChI Key

VDNRRDKQFCDIQA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC4=C3C(=CC=C4)C2=O

Origin of Product

United States

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